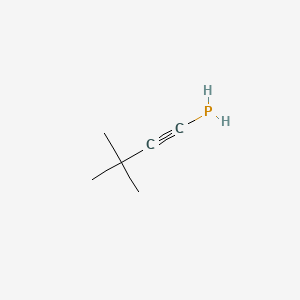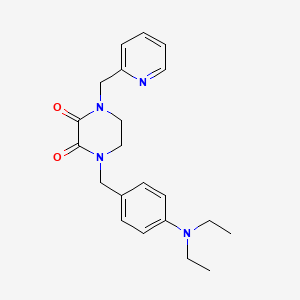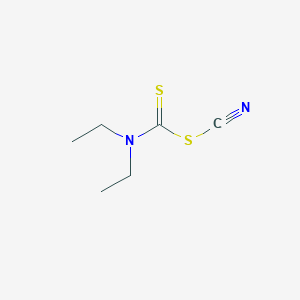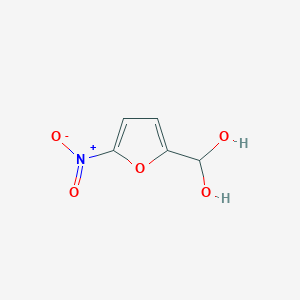
1-Butyne, 3,3-dimethyl-1-phosphinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyne, 3,3-dimethyl-1-phosphinyl- is an organic compound with the molecular formula C₆H₁₁P. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phosphinyl group attached to a butyne backbone. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyne, 3,3-dimethyl-1-phosphinyl- typically involves the reaction of 3,3-dimethyl-1-butyne with a phosphinylating agent. One common method is the use of a phosphine reagent under controlled conditions to introduce the phosphinyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1-Butyne, 3,3-dimethyl-1-phosphinyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyne, 3,3-dimethyl-1-phosphinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The alkyne group can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted alkynes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Butyne, 3,3-dimethyl-1-phosphinyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyne, 3,3-dimethyl-1-phosphinyl- involves its interaction with various molecular targets. The phosphinyl group can participate in coordination chemistry, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyne, 3,3-dimethyl-: Similar structure but lacks the phosphinyl group.
3,3-Dimethyl-1-butene: Contains a double bond instead of a triple bond.
tert-Butylacetylene: Another alkyne with a similar structure but different substituents.
Uniqueness
1-Butyne, 3,3-dimethyl-1-phosphinyl- is unique due to the presence of the phosphinyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of reactions and useful in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
77376-07-9 |
|---|---|
Fórmula molecular |
C6H11P |
Peso molecular |
114.13 g/mol |
Nombre IUPAC |
3,3-dimethylbut-1-ynylphosphane |
InChI |
InChI=1S/C6H11P/c1-6(2,3)4-5-7/h7H2,1-3H3 |
Clave InChI |
DQQSYGFDYIXRAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)

![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)

